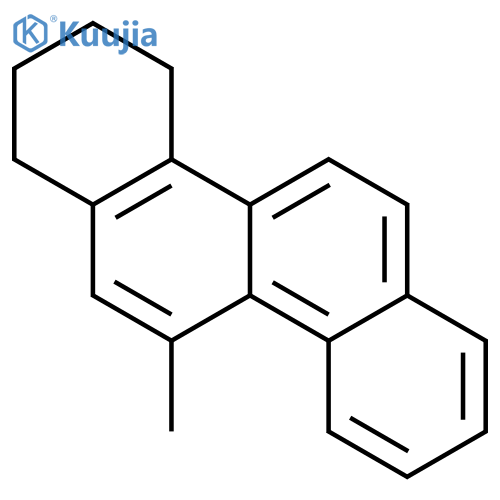Cas no 54092-73-8 (1,2,3,4-Tetrahydro-11-methylchrysene)

54092-73-8 structure
商品名:1,2,3,4-Tetrahydro-11-methylchrysene
CAS番号:54092-73-8
MF:C19H18
メガワット:246.346225261688
CID:355549
1,2,3,4-Tetrahydro-11-methylchrysene 化学的及び物理的性質
名前と識別子
-
- Chrysene, 1,2,3,4-tetrahydro-11-methyl-
- 1,2,3,4-Tetrahydro-11-methylchrysene
-
- インチ: InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3
- InChIKey: LKQNYFKWDJCYHQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(CCCC2)C2C1=C1C(=CC=2)C=CC=C1
計算された属性
- せいみつぶんしりょう: 246.14094
じっけんとくせい
- PSA: 0
1,2,3,4-Tetrahydro-11-methylchrysene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T310010-250mg |
1,2,3,4-Tetrahydro-11-methylchrysene |
54092-73-8 | 250mg |
$ 1694.00 | 2023-09-06 | ||
| TRC | T310010-25mg |
1,2,3,4-Tetrahydro-11-methylchrysene |
54092-73-8 | 25mg |
$ 224.00 | 2023-09-06 |
1,2,3,4-Tetrahydro-11-methylchrysene 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
54092-73-8 (1,2,3,4-Tetrahydro-11-methylchrysene) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2230780-65-9(IL-17A antagonist 3)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 5587-61-1(Triisocyanato(methyl)silane)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
